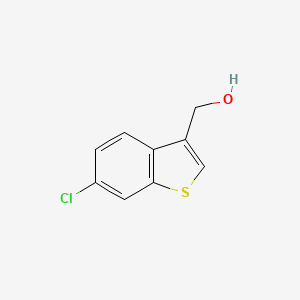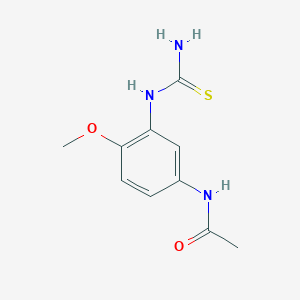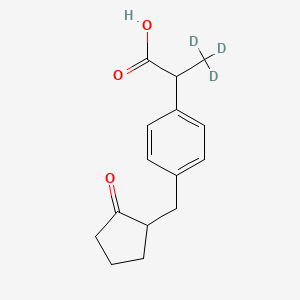
Loxoprofen-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loxoprofen-d3 is a deuterated form of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in musculoskeletal conditions. Loxoprofen is a propionic acid derivative and is marketed under various trade names such as Loxonin, Loxomac, and Oxeno . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of loxoprofen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen-d3 involves the incorporation of deuterium atoms into the loxoprofen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the loxoprofen molecule are replaced with deuterium atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the characterization and quality control of this compound.
化学反応の分析
Types of Reactions
Loxoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The conversion of the parent drug to hydroxylated metabolites.
Reduction: The reduction of the carbonyl group to form alcohol metabolites.
Substitution: The replacement of hydrogen atoms with deuterium atoms during synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include deuterated solvents, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include its active trans-alcohol metabolite and various hydroxylated and glucuronide conjugates .
科学的研究の応用
Loxoprofen-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of loxoprofen in the body.
Metabolic Pathway Analysis: To identify and characterize the metabolites of loxoprofen.
Drug Interaction Studies: To investigate the interactions of loxoprofen with other drugs and their impact on its pharmacokinetics.
Biological Research: To study the effects of loxoprofen on various biological pathways and targets.
Industrial Applications: To develop and optimize formulations of loxoprofen for therapeutic use
作用機序
Loxoprofen-d3, like its parent compound, is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the formation of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
類似化合物との比較
Loxoprofen-d3 is similar to other NSAIDs in the propionic acid derivatives group, such as ibuprofen and naproxen. it has unique properties that make it distinct:
Metabolic Pathway: Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite, whereas ibuprofen and naproxen are active in their parent forms.
Gastrointestinal Tolerance: Loxoprofen has been shown to cause less gastric irritation compared to other NSAIDs, making it a preferred option for patients with gastrointestinal sensitivity
Similar Compounds
Ibuprofen: Another propionic acid derivative NSAID used for pain and inflammation.
Naproxen: A propionic acid derivative NSAID with similar uses but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar anti-inflammatory and analgesic effects but different metabolic pathways
This compound’s unique properties and applications make it a valuable compound in scientific research and therapeutic use. Its deuterated form allows for detailed pharmacokinetic and metabolic studies, contributing to a better understanding of its effects and interactions.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
249.32 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i1D3 |
InChIキー |
YMBXTVYHTMGZDW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


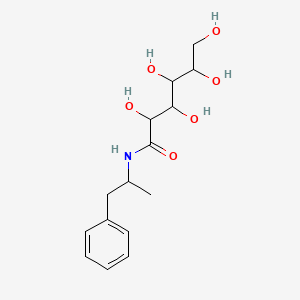
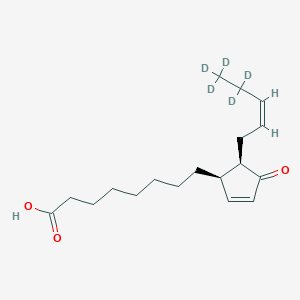
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)

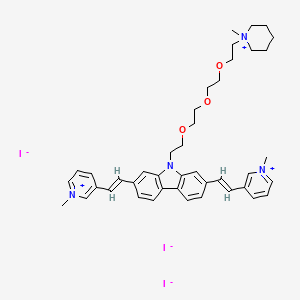

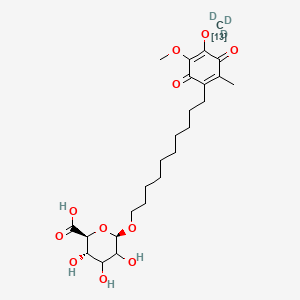
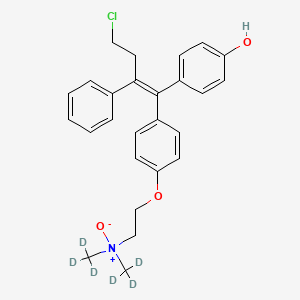
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
